2-(Isopropoxy)pyridine-4-boronic acid hydrochloride
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Overview
Description
2-(Isopropoxy)pyridine-4-boronic acid hydrochloride is a boronic acid derivative that has gained attention in the field of organic chemistry due to its utility in various chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with an isopropoxy group.
Scientific Research Applications
2-(Isopropoxy)pyridine-4-boronic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in cross-coupling reactions to synthesize complex organic molecules.
Biology: Employed in the synthesis of biologically active compounds, such as pharmaceuticals and agrochemicals.
Medicine: Utilized in the development of drugs, particularly those targeting specific enzymes or receptors.
Industry: Applied in the production of advanced materials, such as polymers and electronic components.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Isopropoxy)pyridine-4-boronic acid hydrochloride typically involves the reaction of 2-(Isopropoxy)pyridine with a boron-containing reagent under specific conditions. One common method is the reaction of 2-(Isopropoxy)pyridine with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for larger quantities. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The purification process often involves crystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(Isopropoxy)pyridine-4-boronic acid hydrochloride undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction involving this compound, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Substitution: The isopropoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid group.
Oxidizing Agents: Such as hydrogen peroxide or sodium perborate, used for oxidation reactions.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Boronic Esters: Formed through oxidation of the boronic acid group.
Substituted Pyridines: Formed through substitution reactions.
Mechanism of Action
The mechanism of action of 2-(Isopropoxy)pyridine-4-boronic acid hydrochloride in chemical reactions involves the formation of a boronate complex with the palladium catalyst. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond. The isopropoxy group may also participate in stabilizing the intermediate complexes, enhancing the efficiency of the reaction.
Comparison with Similar Compounds
Similar Compounds
Pyridine-4-boronic acid: Lacks the isopropoxy group, making it less sterically hindered.
2-Methoxypyridine-4-boronic acid: Contains a methoxy group instead of an isopropoxy group, affecting its reactivity and solubility.
2-(Ethoxy)pyridine-4-boronic acid: Similar structure but with an ethoxy group, leading to different steric and electronic properties.
Uniqueness
2-(Isopropoxy)pyridine-4-boronic acid hydrochloride is unique due to the presence of the isopropoxy group, which provides steric hindrance and can influence the reactivity and selectivity of the compound in various chemical reactions. This makes it a valuable reagent in the synthesis of complex organic molecules, particularly in the field of medicinal chemistry.
Properties
IUPAC Name |
(2-propan-2-yloxypyridin-4-yl)boronic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BNO3.ClH/c1-6(2)13-8-5-7(9(11)12)3-4-10-8;/h3-6,11-12H,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHZFEPVIFONUPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=NC=C1)OC(C)C)(O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.46 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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